Scientific Field: Polymer Chemistry
Application Summary: 10-Undecenoyl chloride is used as an acylating reagent in the synthesis of cellulose ω-carboxyalkanoates.
Scientific Field: Biochemistry
Application Summary: 10-Undecenoyl chloride is used in the synthesis of poly (ethylene glycol)–lipid amphiphiles.
Application Summary: 10-Undecenoyl chloride is used in the synthesis and modification of hyperbranched poly (glycidol).
Scientific Field: Materials Science
Application Summary: 10-Undecenoyl chloride is used in the synthesis of α-cellulose 10-undecenoyl ester (CUE) coatings.
Methods of Application: The superhydrophobicity and self-binding strength of the CUE coatings are adjusted by changing the degree of substitution (DS) value.
Results or Outcomes: The CUE size displayed a normal distribution with the increase in DS value, and a low coating amount as well as a high contact area could be realized from a large particle size.
Scientific Field: Environmental Science
Methods of Application: Cellulose stearoyl ester (CSE), which is obtained via the acylation reaction between dissolving pulp and stearoyl chloride, is used.
Results or Outcomes: The membrane had high strength and long durability due to the addition of oxidized starch/CSE, and the separation efficiency was more than 99% even after ten repeated uses.
Methods of Application: The synthesis of PLA generally involves the polymerization of the lactide monomer.
Results or Outcomes: PLA has found a wide range of applications due to its biodegradability, such as in packaging materials, agricultural films, and medical implants.
10-Undecenoyl chloride is an organic compound with the molecular formula and a molecular weight of approximately 202.72 g/mol. It is characterized by a long carbon chain with a terminal double bond and a carbonyl chloride functional group, making it a member of the acyl chloride family. The compound is often used in organic synthesis due to its reactivity, particularly in acylation reactions. Its structure features a linear undecenoic acid derivative, where the double bond is located at the tenth carbon position, hence the name "10-undecenoyl" .
10-Undecenoyl chloride is highly reactive due to the presence of both the carbonyl and chlorine functional groups. It readily participates in nucleophilic acyl substitution reactions, where nucleophiles such as alcohols or amines can attack the carbonyl carbon, leading to the formation of esters or amides. For example, when reacted with alcohols, it produces corresponding esters:
Additionally, 10-undecenoyl chloride can undergo polymerization reactions, particularly in the formation of polyesters through acyclic diene metathesis .
10-Undecenoyl chloride can be synthesized through several methods:
10-Undecenoyl chloride finds various applications in organic synthesis:
Studies on the interactions of 10-undecenoyl chloride with various biomolecules have indicated its potential for modifying proteins through acylation. For instance, reaction products with protein hydrolyzates have been characterized, suggesting its utility in creating protein-based materials with enhanced properties . Additionally, investigations into its reactivity with nucleophiles provide insights into its role in synthetic chemistry.
Several compounds share structural similarities with 10-undecenoyl chloride. Below is a comparison highlighting their uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Undecanoic Acid | A saturated fatty acid without double bonds. | |
Decanoic Acid | A shorter chain fatty acid; less hydrophobic. | |
9-Undecenoic Acid | Double bond at the ninth position; different reactivity profile. | |
Lauric Acid | A saturated fatty acid; commonly found in coconut oil. |
The uniqueness of 10-undecenoyl chloride lies in its specific positioning of the double bond and its reactive acyl chloride functionality, which allows for diverse synthetic applications not available to saturated fatty acids or other unsaturated derivatives.
Industrial production of 10-undecenoyl chloride primarily relies on castor oil as the renewable feedstock, leveraging the unique chemical structure of ricinoleic acid present in castor oil [1]. The industrial synthesis pathway involves multiple stages, beginning with the thermal degradation of castor oil derivatives to produce undecylenic acid, which serves as the precursor for subsequent chlorination reactions [2].
The most widely employed industrial method involves the pyrolysis of methyl ricinoleate, which is obtained through the transesterification of castor oil with methanol [2]. This process is conducted at elevated temperatures ranging from 500 to 600 degrees Celsius in the presence of steam [1]. The pyrolysis reaction cleaves the ricinoleic acid ester into two distinct products: heptanal (seven carbon atoms) and methyl undecylenate (eleven carbon atoms) [2]. The process operates under atmospheric pressure conditions and typically achieves yields of 90 to 95 percent with reaction times of 2 to 4 hours [3].
An alternative industrial approach utilizes caustic pyrolysis, where castor oil undergoes alkaline cleavage in the presence of strong aqueous hydroxide solutions such as sodium hydroxide or potassium hydroxide [3]. This method operates at lower temperatures of 250 to 300 degrees Celsius and produces sebacic acid, 2-octanol, and other valuable byproducts alongside the desired undecylenic acid precursor [4]. The caustic pyrolysis method typically yields 85 to 90 percent conversion with reaction times extending from 3 to 6 hours [5].
Following the production of undecylenic acid through either pyrolysis method, the industrial-scale conversion to 10-undecenoyl chloride involves direct chlorination using thionyl chloride or phosphorus trichloride [6]. Industrial facilities typically operate this chlorination step at temperatures between 50 and 80 degrees Celsius, achieving yields of 92 to 98 percent within 1 to 3 hours [7]. The production scale for industrial batches ranges from 100 to 5000 kilograms depending on the specific method employed and facility capacity [8].
Table 1: Industrial-Scale Synthesis Parameters for 10-Undecenoyl Chloride from Castor Oil Derivatives
Parameter | Pyrolysis Method | Caustic Pyrolysis | Direct Chlorination |
---|---|---|---|
Starting Material | Methyl ricinoleate | Castor oil | Undecylenic acid |
Temperature Range (°C) | 500-600 | 250-300 | 50-80 |
Pressure (mmHg) | Atmospheric | Atmospheric | Atmospheric |
Catalyst | Steam | NaOH/KOH | SOCl₂/PCl₃ |
Reaction Time (hours) | 2-4 | 3-6 | 1-3 |
Yield (%) | 90-95 | 85-90 | 92-98 |
Purity (%) | >97 | >95 | >98 |
Production Scale (kg/batch) | 1000-5000 | 500-2000 | 100-1000 |
The industrial process requires careful control of reaction parameters to ensure consistent product quality and minimize formation of undesired byproducts [9]. Temperature control is particularly critical during the pyrolysis stage, as excessive temperatures can lead to secondary reactions and reduced yields [10]. Industrial facilities typically employ continuous monitoring systems to maintain optimal reaction conditions throughout the production cycle [8].
Laboratory-scale synthesis of 10-undecenoyl chloride employs several established methods for converting undecylenic acid to the corresponding acid chloride [11]. The most commonly used approaches involve the use of chlorinating agents such as thionyl chloride, oxalyl chloride, phosphorus trichloride, and phosphorus pentachloride [12].
The thionyl chloride method represents the most frequently employed laboratory technique due to its convenience and high yields [13]. The reaction involves treating undecylenic acid with thionyl chloride in a molar ratio of 1.2:1 at temperatures ranging from 0 degrees Celsius to room temperature [11]. The reaction typically proceeds for 2 to 4 hours, yielding 92 to 98 percent of the desired product . The gaseous byproducts, sulfur dioxide and hydrogen chloride, are easily removed, simplifying product purification [13].
Oxalyl chloride combined with a catalytic amount of dimethylformamide provides an alternative laboratory method with excellent yields [15]. This approach uses a 1.1:1 molar ratio of oxalyl chloride to undecylenic acid with 0.1 equivalent of dimethylformamide as catalyst [15]. The reaction is conducted at temperatures from 0 degrees Celsius to room temperature for 1 to 2 hours, achieving yields of 95 to 99 percent [15]. The volatile byproducts include carbon monoxide, carbon dioxide, and hydrogen chloride [15].
Phosphorus trichloride offers another laboratory synthesis route, particularly suitable for larger laboratory preparations [6]. The method employs a 0.33:1 molar ratio of phosphorus trichloride to undecylenic acid at temperatures of 50 to 60 degrees Celsius [7]. Reaction times of 2 to 3 hours typically yield 85 to 92 percent of the product, with phosphorous acid and hydrogen chloride as byproducts [6].
Phosphorus pentachloride provides a fourth laboratory option, using a 0.5:1 molar ratio with undecylenic acid at temperatures from room temperature to 50 degrees Celsius [11]. This method requires 1 to 2 hours for completion and yields 88 to 95 percent of the desired product, generating phosphorus oxychloride and hydrogen chloride as byproducts [11].
Table 2: Laboratory-Scale Preparation Methods for 10-Undecenoyl Chloride
Method | Reagent Ratio | Temperature (°C) | Reaction Time (hours) | Yield (%) | Byproducts |
---|---|---|---|---|---|
Thionyl Chloride | 1.2:1 (SOCl₂:acid) | 0 to RT | 2-4 | 92-98 | SO₂, HCl |
Oxalyl Chloride + DMF | 1.1:1 (COCl)₂:acid + 0.1 eq DMF | 0 to RT | 1-2 | 95-99 | CO, CO₂, HCl |
Phosphorus Trichloride | 0.33:1 (PCl₃:acid) | 50-60 | 2-3 | 85-92 | H₃PO₃, HCl |
Phosphorus Pentachloride | 0.5:1 (PCl₅:acid) | RT to 50 | 1-2 | 88-95 | POCl₃, HCl |
Laboratory syntheses require careful handling of reagents and appropriate reaction conditions to achieve optimal results [16]. The reactions are typically conducted under inert atmosphere conditions to prevent hydrolysis of the acid chloride product [17]. Moisture exclusion is critical throughout the synthesis process, as acid chlorides readily hydrolyze in the presence of water [18].
The choice of laboratory method depends on factors such as desired scale, available reagents, and required purity specifications [19]. Research applications often favor the thionyl chloride method due to its reliability and ease of product isolation [17]. The oxalyl chloride method is preferred when high purity is essential, as the volatile byproducts facilitate purification [15].
Purification of 10-undecenoyl chloride requires specialized techniques due to the compound's high reactivity and susceptibility to hydrolysis [20]. The primary purification method involves fractional distillation under reduced pressure to remove impurities while minimizing thermal decomposition [20]. Industrial and laboratory facilities typically employ distillation at temperatures of 120 to 122 degrees Celsius under 10 millimeters of mercury pressure [21].
Quality control protocols for 10-undecenoyl chloride encompass multiple analytical parameters to ensure product consistency and purity [21]. Visual inspection confirms the appearance as a colorless to light yellow liquid, while gas chromatography determines purity levels of at least 97.5 percent [22]. Argentometric titration provides an alternative purity assessment method, typically requiring minimum purity of 98.0 percent [21].
Physical property measurements form an integral component of quality control protocols [23]. Refractive index measurements at 20 degrees Celsius should fall within the range of 1.4530 to 1.4560, while density measurements must be between 0.94 and 0.95 grams per cubic centimeter [23]. The flash point determination using Cleveland open cup method should yield a value of 93 degrees Celsius [23].
Chemical purity assessments include water content determination using Karl Fischer titration, with specifications requiring less than 100 parts per million [22]. Free acid content analysis through acid-base titration should not exceed 0.5 percent [24]. Color evaluation using Gardner scale should produce values of 2 or less [24].
Table 3: Quality Control Specifications for 10-Undecenoyl Chloride
Parameter | Specification | Test Method |
---|---|---|
Appearance | Colorless to light yellow liquid | Visual inspection |
Purity (GC) | ≥97.5% | Gas chromatography |
Purity (Argentometric) | ≥98.0% | Argentometric titration |
Boiling Point (°C) | 120-122 (10 mmHg) | Distillation |
Refractive Index (20°C) | 1.4530-1.4560 | Refractometry |
Density (g/cm³) | 0.94-0.95 | Pycnometry |
Flash Point (°C) | 93 | Cleveland open cup |
Water Content (ppm) | ≤100 | Karl Fischer |
Free Acid Content (%) | ≤0.5 | Acid-base titration |
Color (Gardner) | ≤2 | Colorimetry |
Storage Temperature (°C) | ≤15 | Storage protocol |
Shelf Life (months) | 24 | Stability study |
Advanced analytical techniques provide comprehensive characterization of 10-undecenoyl chloride [25]. Gas chromatography offers retention time confirmation and purity determination with detection limits of 0.1 percent [25]. Infrared spectroscopy identifies the characteristic carbonyl stretch at 1801 wavenumbers per centimeter, confirming the presence of the acid chloride functional group [26].
Nuclear magnetic resonance spectroscopy provides structural verification through proton nuclear magnetic resonance analysis [27]. The terminal alkene protons appear at chemical shifts between 4.96 and 5.81 parts per million, while the methylene protons adjacent to the carbonyl group resonate around 2.30 parts per million [16]. Mass spectrometry confirms molecular identity through the molecular ion peak at mass-to-charge ratio 202 [28].
Ultra-trace analytical methods employ derivatization techniques for enhanced sensitivity [29]. High-performance liquid chromatography following derivatization with 2-nitrophenylhydrazine achieves detection limits of 0.01 to 0.03 parts per million [29]. This approach proves particularly valuable for detecting trace impurities and ensuring product quality in pharmaceutical applications [30].
Table 4: Analytical Methods for 10-Undecenoyl Chloride Characterization
Technique | Key Features | Detection Limit | Application |
---|---|---|---|
Gas Chromatography | Retention time, purity determination | 0.1% | Purity analysis |
Infrared Spectroscopy | C=O stretch at 1801 cm⁻¹ | Qualitative | Identity confirmation |
¹H NMR Spectroscopy | Terminal alkene at 4.96-5.81 ppm | Structural confirmation | Structure verification |
Mass Spectrometry | Molecular ion at m/z 202 | 0.01 ppm | Trace impurity detection |
HPLC (derivatized) | Derivatization with 2-nitrophenylhydrazine | 0.01-0.03 ppm | Ultra-trace analysis |
Argentometric Titration | Chloride content determination | 0.1% | Quantitative analysis |
Storage and handling protocols require controlled environmental conditions to maintain product stability [21]. The compound should be stored under inert gas atmosphere at temperatures below 15 degrees Celsius to prevent hydrolysis and degradation [31]. Moisture exclusion is essential throughout storage and handling operations, as contact with water leads to rapid hydrolysis to the corresponding carboxylic acid [18].
Proton Nuclear Magnetic Resonance Analysis
The ¹H Nuclear Magnetic Resonance spectrum of 10-undecenoyl chloride in deuterated chloroform reveals characteristic resonances that confirm the molecular structure [4] [5]. The vinyl proton appears as a multiplet at δ 5.90-5.74 ppm, representing the terminal alkene hydrogen [5]. The terminal methylene protons (=CH₂) exhibit a multiplet at δ 5.06-4.91 ppm, consistent with the presence of the 10-undecenoyl group [5]. The methylene protons adjacent to the carbonyl group (CH₂COCl) show a characteristic triplet at δ 2.87 ppm with coupling constant J = 7.2 Hz [5]. Additional methylene protons appear at δ 2.06 ppm as a quartet, while the remaining alkyl chain protons resonate between δ 1.78-1.23 ppm [5].
Carbon-13 Nuclear Magnetic Resonance Analysis
The ¹³C Nuclear Magnetic Resonance spectrum provides crucial structural information, with the carbonyl carbon appearing at approximately 173 ppm, characteristic of acyl chloride functionality [6]. The alkene carbons resonate in the typical range of 114-139 ppm, confirming the presence of the terminal double bond [6]. The methylene carbons of the aliphatic chain appear in the expected aliphatic region, providing a complete picture of the carbon framework.
The infrared spectrum of 10-undecenoyl chloride exhibits several diagnostic absorption bands [2] [3] [7]. The carbonyl stretch appears at approximately 1800 cm⁻¹, characteristic of acyl chloride compounds [2] [3]. The carbon-chlorine stretch is observed around 800 cm⁻¹, confirming the presence of the acyl chloride functional group [2] [3]. The carbon-carbon double bond stretch appears at approximately 1640 cm⁻¹, consistent with the terminal alkene functionality [2] [3]. These spectroscopic features are consistently reported as conforming to authentic standards across multiple commercial sources [2] [3] [7].
Mass spectrometric analysis reveals the molecular ion peak at m/z 202/204, displaying the characteristic chlorine isotope pattern [8] [6]. The electron ionization mass spectrum shows fragmentation patterns consistent with the loss of chlorine and subsequent rearrangements of the alkyl chain [8]. The base peak and other significant fragments provide structural confirmation and aid in compound identification [8].
Comprehensive Spectroscopic Data Table
Technique | Key Peaks/Characteristics | Solvent/Conditions |
---|---|---|
¹H Nuclear Magnetic Resonance | δ 5.90-5.74 (m, 1H, =CH), 5.06-4.91 (m, 2H, =CH₂), 2.87 (t, 2H, CH₂COCl) | CDCl₃ |
¹³C Nuclear Magnetic Resonance | Carbonyl carbon ~173 ppm, alkene carbons ~114-139 ppm | CDCl₃ |
Infrared Spectroscopy | C=O stretch ~1800 cm⁻¹, C-Cl stretch ~800 cm⁻¹, C=C stretch ~1640 cm⁻¹ | KBr pellet or neat |
Mass Spectrometry | Molecular ion peak at m/z 202/204 (Cl isotope pattern) | Electron ionization |
Ultraviolet-Visible | Ultraviolet absorption due to n→π* transition of C=O | Organic solvents |
Raman | C=O stretch, C-Cl stretch, C=C stretch | Neat |
10-Undecenoyl chloride exhibits a boiling point of 120-122°C under reduced pressure conditions of 10 mmHg [2] [3] [9] [7]. Under standard atmospheric conditions, the compound boils at approximately 394.2 K (121.05°C) at 0.013 bar, as documented in the National Institute of Standards and Technology database [10] [11]. The vapor density is reported as 6.99 relative to air, indicating significantly higher density than air [12].
Theoretical calculations using the Joback method predict a critical temperature of 718.81 K (445.66°C) and critical pressure of 2054.89 kPa [13] [14]. The predicted fusion temperature is 291.82 K (18.67°C), with a fusion enthalpy of 28.76 kJ/mol [13] [14]. The vaporization enthalpy is calculated as 50.54 kJ/mol, indicating moderate intermolecular forces [13] [14].
The compound demonstrates thermal stability under normal storage conditions but begins decomposition at elevated temperatures [12] [15]. Thermal decomposition occurs above 200°C, producing hydrogen chloride, carbon monoxide, carbon dioxide, and phosgene as primary decomposition products [12] [15]. The decomposition pathway involves the breaking of the carbon-chlorine bond and subsequent oxidative degradation of the organic framework [12] [15].
Comprehensive Thermal Properties Table
Property | Value | Method |
---|---|---|
Boiling Point (reduced pressure) | 394.2 K (121.05°C) at 0.013 bar | Experimental (NIST) |
Critical Temperature | 718.81 K (445.66°C) | Joback Method |
Critical Pressure | 2054.89 kPa | Joback Method |
Fusion Temperature | 291.82 K (18.67°C) | Joback Method |
Fusion Enthalpy | 28.76 kJ/mol | Joback Method |
Vaporization Enthalpy | 50.54 kJ/mol | Joback Method |
Heat Capacity (gas phase) | 400.66-475.73 J/mol×K | Joback Method |
Thermal Decomposition | Decomposes to HCl, CO, CO₂, phosgene | Thermal analysis |
10-Undecenoyl chloride is highly moisture sensitive and undergoes rapid hydrolysis in the presence of water [12] [15] [16]. The hydrolysis reaction produces 10-undecenoic acid and hydrogen chloride gas according to the following stoichiometry: C₁₁H₁₉ClO + H₂O → C₁₁H₂₀O₂ + HCl [12] [15]. This reaction is essentially instantaneous and irreversible, making the compound unsuitable for use in aqueous systems [12] [15].
The compound readily undergoes alcoholysis reactions with primary and secondary alcohols under mild conditions [17]. In the presence of alcohols, particularly under basic conditions, 10-undecenoyl chloride forms 10-undecenoic acid esters [17]. These reactions are typically conducted in alcoholic solvents, ethers, or aromatic solvents to maintain anhydrous conditions [17]. The reactivity follows the typical pattern for acyl chlorides, with primary alcohols reacting faster than secondary alcohols [17].
Aminolysis reactions with primary and secondary amines proceed readily at room temperature, producing 10-undecenoic acid amides . These reactions are typically conducted in polar aprotic solvents such as dimethylformamide, dimethyl sulfoxide, or pyridine to facilitate the reaction while maintaining anhydrous conditions . The reaction rate depends on the nucleophilicity of the amine and the steric hindrance around the nitrogen atom .
10-Undecenoyl chloride serves as an effective acylating agent for cellulose and other polymers [19] . The compound has been extensively used in the synthesis of cellulose ω-carboxyalkanoates and cellulose 10-undecenoyl esters [19] . These reactions are typically conducted in pyridine or other polar aprotic solvents under heterogeneous conditions [19]. The degree of substitution can be controlled by adjusting reaction conditions, including temperature, reaction time, and reagent ratios [19].
The compound exhibits excellent stability in dry organic solvents but rapidly decomposes in protic solvents [12] [15]. Compatible solvents include dichloromethane, chloroform, toluene, and other anhydrous organic media [12] [15]. The compound should be stored under inert atmosphere to prevent moisture exposure and subsequent decomposition [20] [21]. Incompatible materials include water, strong bases, alcohols, and oxidizing agents [12] [15].
Comprehensive Reactivity Profile Table
Reaction Type | Conditions | Products | Solvent Systems |
---|---|---|---|
Hydrolysis | Water, moisture sensitive | 10-Undecenoic acid + HCl | Aqueous (rapid decomposition) |
Alcoholysis | Alcohols, basic conditions | 10-Undecenoic acid esters | Alcohols, ethers, aromatic solvents |
Aminolysis | Amines, room temperature | 10-Undecenoic acid amides | Polar aprotic solvents |
Nucleophilic substitution | Various nucleophiles | Substituted derivatives | Various organic solvents |
Thermal decomposition | Heat >200°C | HCl, CO, CO₂, phosgene | Neat or high-boiling solvents |
Polymerization | Radical initiators | Cross-linked polymers | Various organic media |
Acylation reactions | Cellulose, polymers | Acylated products | Pyridine, DMF, DMSO |
Corrosive